molecular formula C21H28N4O3S B2842220 4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105249-04-4

4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2842220
CAS No.: 1105249-04-4
M. Wt: 416.54
InChI Key: OXVYLJCZDHGFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, provided as a high-purity material for research and development purposes. The molecular structure features a benzamide group linked to a dihydrothienopyrazole core, a scaffold observed in various biochemical probes . This core structure is further functionalized with a 2-methoxyethylamino side chain, which can influence the molecule's solubility and physicochemical properties. While the specific biological activity and mechanism of action for this precise compound require further research, compounds with similar heterocyclic architectures are often investigated for their potential as kinase inhibitors or modulators of protein-protein interactions in biochemical pathways . This reagent is intended for use in laboratory settings to explore its specific properties and applications in medicinal chemistry and drug discovery. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-tert-butyl-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-21(2,3)15-7-5-14(6-8-15)20(27)23-19-16-12-29-13-17(16)24-25(19)11-18(26)22-9-10-28-4/h5-8H,9-13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVYLJCZDHGFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and hydrazine derivative.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Pyrazole-Based Benzamides
  • SI112: [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone Key Differences: Replaces the thieno-pyrazol system with a simpler pyrazole ring and lacks the methoxyethylamino side chain.
  • Compound 72: 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide Key Differences: Simplified pyrazole structure without the thieno fusion or ethylene linker. Synthesis: Prepared via HBTU-mediated coupling, similar to the target compound .
B. Pyrimidine-Based Benzamides ()
  • Compound 4: Molecular weight 544.56; features a pyrimidine core with nitro and aminophenyl substituents.
  • Compound 5 : Molecular weight 568.42; includes bis(4-chlorophenyl) groups.
  • Comparison: Pyrimidine systems offer planar geometry for DNA intercalation, contrasting with the thieno-pyrazol’s fused heterocycle. The target compound’s molecular weight is likely higher (~600–650 g/mol) due to its complex substituents .
C. Thiazolidinone Derivatives ()
  • Compound 7 : Exhibits potent antimicrobial activity (pMICam = 1.86 µM/mL) with nitrobenzylidene and chlorophenyl groups.
  • Compound 10 : Anticancer agent (IC₅₀ = 18.59 µM) featuring hydroxybenzylidene.
  • Comparison: Thiazolidinone’s 4-oxo ring enhances metal chelation, absent in the target compound. However, both share benzamide backbones critical for target binding .
D. Antioxidant Benzamides ()
  • Compound 16 : Contains a 3,5-di-tert-butyl-4-hydroxybenzamide group linked to a triazolo-pyrazine system.
  • Comparison : The tert-butyl groups in both compounds improve lipid solubility, but the hydroxy group in Compound 16 provides radical-scavenging ability, absent in the target compound .

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Thieno[3,4-c]pyrazol ~600–650 (estimated) 2-Methoxyethylamino, tert-butyl Not reported
SI112 Pyrazole ~350 tert-Butyl, 4-methoxyphenyl Kinase inhibition
Compound 7 Thiazolidinone ~450 Nitrobenzylidene, chlorophenyl Antimicrobial (pMICam 1.86)
Compound 16 Triazolo-pyrazine ~550 3,5-di-tert-butyl-4-hydroxybenzamide Antioxidant
Compound 4 Pyrimidine 544.56 Nitrophenyl, aminophenyl Not reported

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